(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid
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Overview
Description
(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid is a polyhydroxy carboxylic acid with a unique structure that includes multiple hydroxyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a Diels-Alder reaction followed by asymmetric dihydroxylation . The reaction conditions often include the use of catalysts such as oxazaborolidinium ions and reagents like osmium tetroxide for the dihydroxylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of racemic mixtures into enantiomerically pure compounds is a crucial step in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated hexanoic acid derivative .
Scientific Research Applications
(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving polyhydroxy acids.
Mechanism of Action
The mechanism by which (4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, altering their activity. Additionally, the double bond can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy compound with an aldehyde group instead of a carboxylic acid.
D-gluconic acid: Another polyhydroxy carboxylic acid with a different stereochemistry and no double bond.
Uniqueness
(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H10O7 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(4R,5R)-2,3,4,5,6-pentahydroxyhex-2-enoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-11H,1H2,(H,12,13)/t2-,3-/m1/s1 |
InChI Key |
VMISKUBJJRWDCN-PWNYCUMCSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(=C(C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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